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Compound of Interest

Compound Name: 1-Cyclohexylpiperidin-3-amine

CAS No.: 933713-15-6

Cat. No.: B1452458

Get Quote

1-Cyclohexylpiperidin-3-amine is a bifunctional molecule featuring a saturated heterocyclic

piperidine ring, a bulky, lipophilic cyclohexyl group attached to the piperidine nitrogen, and a

primary amine at the 3-position. This unique combination of a tertiary and a primary amine,

along with significant aliphatic character, makes its physicochemical properties of paramount

interest to researchers in medicinal chemistry and drug development. The molecule's behavior

in both aqueous and lipid environments, its ionization state at physiological pH, and its overall

size and shape are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive analysis of the core physicochemical properties of 1-
Cyclohexylpiperidin-3-amine. As a senior application scientist, the narrative moves beyond a

simple recitation of data. Instead, it delves into the causality behind experimental choices,

presenting robust, self-validating protocols for determining the most critical parameters: basicity

(pKa) and lipophilicity (logP/logD). We will also explore the expected spectroscopic signatures

that confirm the molecule's structural integrity.
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A molecule's identity and behavior are defined by its fundamental properties. For 1-
Cyclohexylpiperidin-3-amine, these parameters dictate its solubility, membrane permeability,

and potential for intermolecular interactions. While extensive experimental data for this specific

molecule is not widely published, we can predict and infer its properties based on its

constituent functional groups and related structures.
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Property
Value
(Estimated/Calculated)

Significance in Drug
Development

IUPAC Name 1-Cyclohexylpiperidin-3-amine
Unambiguous chemical

identification.

CAS Number
2361634-01-5

(dihydrochloride)

Unique registry number for the

salt form.

Molecular Formula C₁₂H₂₄N₂
Defines the elemental

composition.

Molecular Weight 196.34 g/mol

Influences diffusion rates and

is a key component of

Lipinski's Rule of 5.

pKa¹ (Primary Amine) ~10.0 - 10.5

Determines the charge state of

the primary amine at

physiological pH (7.4),

impacting receptor binding and

solubility.

pKa² (Tertiary Amine) ~8.5 - 9.5

Determines the charge state of

the piperidine nitrogen,

affecting overall polarity and

interaction potential.

Calculated logP ~2.5 - 3.5

Predicts lipophilicity and the

partitioning behavior between

aqueous and lipid phases, a

critical factor for membrane

permeability.[1]

Topological Polar Surface Area

(TPSA)
~29.3 Å²

Estimates the surface area of

polar atoms, correlating with

hydrogen bonding potential

and passive molecular

transport across membranes.
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Section 2: Experimental Determination of Key
Parameters
Accurate experimental data is the gold standard in chemical characterization. The following

sections provide detailed, field-proven protocols for determining the pKa and logD of 1-
Cyclohexylpiperidin-3-amine, explaining the scientific rationale behind each step.

Basicity Profile: pKa Determination by Potentiometric
Titration
The presence of two basic nitrogen centers (a primary amine and a tertiary amine) means 1-
Cyclohexylpiperidin-3-amine will have two distinct pKa values. Potentiometric titration is the

most accurate and widely used method for this determination. It involves monitoring the pH of a

solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pKa values

correspond to the pH at the half-equivalence points of the titration curve.

Choice of Titrant: A strong acid like HCl is used to ensure a complete and stoichiometric

protonation of the amine groups, leading to sharp, well-defined equivalence points.

Ionic Strength Adjustment: The experiment is conducted in a solution with a constant ionic

strength (e.g., 0.15 M KCl) to minimize the effect of ionic activity on the pH measurements,

ensuring the determined pKa is a thermodynamic constant.

Solvent System: For compounds with limited water solubility, a co-solvent system (e.g.,

methanol/water) can be used. The apparent pKa measured in the mixed solvent can then be

extrapolated to determine the aqueous pKa.

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g.,

pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

Sample Preparation: Accurately weigh a sample of 1-Cyclohexylpiperidin-3-amine and

dissolve it in a known volume of deionized water containing a background electrolyte (e.g.,

0.15 M KCl) to create a solution of known concentration (e.g., 10 mM).

Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring.

Immerse the calibrated pH electrode and the tip of a calibrated burette containing a
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standardized strong acid titrant (e.g., 0.1 M HCl).

Data Acquisition: Record the initial pH of the solution. Add the titrant in small, precise

increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before

recording the pH and the total volume of titrant added.

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a

titration curve. The two inflection points on the curve correspond to the two equivalence

points. The pKa values are the pH values at the half-equivalence points (i.e., at 1/4 and 3/4

of the total volume to the second equivalence point). More accurately, the first and second

derivatives of the curve can be calculated to precisely locate the equivalence points.
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A simplified workflow for pKa determination by potentiometric titration.
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Lipophilicity: LogD Determination by the Shake-Flask
Method
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its

absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water

partition coefficient (LogP) measures this for the neutral species.[1] However, for an ionizable

molecule like 1-Cyclohexylpiperidin-3-amine, the distribution coefficient (LogD) is more

physiologically relevant as it accounts for the partitioning of all ionic species at a specific pH.[2]

The shake-flask method is the universally recognized gold-standard for LogP and LogD

determination.[2][3]

Choice of Solvent System: 1-Octanol is used as the lipid phase surrogate because its

properties (e.g., polarity, hydrogen bonding capability) are a reasonable mimic of biological

membranes. A phosphate buffer at pH 7.4 is used for the aqueous phase to simulate

physiological conditions.[2]

Pre-saturation: Both the octanol and buffer phases are pre-saturated with each other before

the experiment. This crucial step prevents volume changes during partitioning, which would

otherwise introduce significant error into the final concentration measurements.

Equilibration: The mixture is shaken for a sufficient period to ensure that the analyte has

reached a true thermodynamic equilibrium between the two phases.

Phase Separation: Complete separation of the two phases is critical. Centrifugation is often

employed to break up any emulsions and create a sharp interface, preventing cross-

contamination during sampling.[3]

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory

funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours

to ensure mutual saturation. Allow the phases to separate completely.[2]

Sample Preparation: Prepare a stock solution of 1-Cyclohexylpiperidin-3-amine in a

suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]

Partitioning: In a vial, add a precise volume of the pre-saturated octanol and a precise

volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL of each). Spike with a small volume of
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the analyte stock solution to achieve a final concentration that is detectable in both phases.

Equilibration: Cap the vial tightly and shake on a mechanical shaker for a set period (e.g., 2-

4 hours) to allow the system to reach equilibrium.

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-30

minutes to ensure a clean separation of the aqueous and octanol layers.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the analyte in each aliquot using a suitable analytical method, such as HPLC-UV or LC-

MS.

Calculation: Calculate the LogD using the following formula: LogD₇.₄ = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ
/ [Analyte]ₐᵩᵤₑₒᵤₛ )
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The gold-standard shake-flask workflow for LogD determination.
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Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For 1-
Cyclohexylpiperidin-3-amine, NMR, IR, and Mass Spectrometry each offer unique and

complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will be complex but highly informative.

Cyclohexyl Protons: A series of broad, overlapping multiplets will appear in the upfield

region (~1.0-2.0 ppm), corresponding to the 11 protons of the cyclohexyl group.

Piperidine Protons: The protons on the piperidine ring will also appear as complex

multiplets, likely between ~1.5 and 3.0 ppm. The protons adjacent to the nitrogen

(positions 2 and 6) will be deshielded and appear further downfield.

Methine Proton (C3): The proton at the chiral center (C3), attached to the same carbon as

the primary amine, will likely be a distinct multiplet around ~2.5-3.0 ppm.

Amine Protons (NH₂): A broad singlet, corresponding to the two protons of the primary

amine, will appear. Its chemical shift is variable and depends on concentration and

solvent, but could be in the ~1.5-3.5 ppm range. This peak will disappear upon shaking the

sample with D₂O, a definitive test for exchangeable protons.

¹³C NMR: The carbon NMR will show 12 distinct signals, confirming the number of unique

carbon environments.

Cyclohexyl Carbons: Signals for the cyclohexyl carbons will appear in the aliphatic region

(~25-45 ppm), with the carbon directly attached to the piperidine nitrogen (C1') being

further downfield (~55-65 ppm).

Piperidine Carbons: The carbons of the piperidine ring will be found between ~20-60 ppm.

The carbons adjacent to the tertiary nitrogen (C2, C6) will be in the ~50-60 ppm range,

while the carbon bearing the amine group (C3) will be around ~45-55 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is excellent for identifying functional groups.[4]

N-H Stretch (Primary Amine): The most characteristic feature will be a pair of medium-

intensity peaks in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and

asymmetric N-H stretches of the primary amine group.[5] The presence of two peaks is

diagnostic for a -NH₂ group.[4]

C-H Stretch (Aliphatic): Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically

2850-2960 cm⁻¹), characteristic of the C-H bonds in the cyclohexyl and piperidine rings.

N-H Bend (Primary Amine): A medium to strong scissoring vibration for the primary amine is

expected in the 1580-1650 cm⁻¹ region.[4]

C-N Stretch: C-N stretching vibrations for both the tertiary and primary aliphatic amines will

appear as medium to weak bands in the 1020-1250 cm⁻¹ fingerprint region.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the

primary signal observed in the positive ion mode would be the protonated molecule [M+H]⁺

at an m/z value of approximately 197.3.

Fragmentation: Under higher energy conditions (e.g., Electron Ionization or CID), the

molecule would fragment in predictable ways. Common fragmentation pathways would

include the loss of the cyclohexyl group, cleavage of the piperidine ring (alpha-cleavage

adjacent to the nitrogen), and loss of the aminomethyl group, leading to a characteristic

pattern of fragment ions that can be used to confirm the structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1452458/docs#introduction-unveiling-the-molecular-profile-of-a-versatile-scaffold
https://www.benchchem.com/product/b1452458/docs#introduction-unveiling-the-molecular-profile-of-a-versatile-scaffold
https://www.benchchem.com/product/b1452458/docs#introduction-unveiling-the-molecular-profile-of-a-versatile-scaffold
https://www.benchchem.com/product/b1452458/docs#introduction-unveiling-the-molecular-profile-of-a-versatile-scaffold
https://www.benchchem.com/product/b1452458?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

